Wzb117

Description

Contextualizing WZB117 within Glucose Metabolism and Oncogenesis

Glucose metabolism is a fundamental process providing cells with energy and biosynthetic precursors. Cancer cells often exhibit a significantly altered metabolic phenotype, characterized by increased glucose uptake and a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. wjgnet.comfrontiersin.orgoncotarget.com This metabolic shift supports rapid proliferation, survival, and resistance to therapy in malignant cells. frontiersin.orgoncotarget.com

Glucose transporters (GLUTs) are crucial in facilitating the entry of glucose into cells. wjgnet.com Among these, Glucose Transporter 1 (GLUT1) is frequently overexpressed in many cancers, playing a key role in their heightened glucose demand. wjgnet.comresearchgate.net Targeting GLUT1-mediated glucose transport has emerged as a promising strategy in anticancer research. wjgnet.comresearchgate.netmdpi.com

This compound fits into this context as a research tool and potential therapeutic lead compound that specifically targets GLUT1. By inhibiting glucose uptake, this compound aims to disrupt the enhanced glycolysis in cancer cells, thereby limiting their energy supply and availability of building blocks necessary for growth and division. aacrjournals.orgmedchemexpress.com This mechanism provides a means to study the dependence of cancer cells on glucose metabolism and explore the therapeutic potential of targeting this pathway. wjgnet.comaacrjournals.org

Historical Development and Discovery of this compound

The development of this compound stems from the recognition of the Warburg effect's importance in cancer and the potential of targeting glycolysis as an anticancer strategy. aacrjournals.orgresearchgate.net Researchers identified a group of novel small compounds that inhibited basal glucose transport and reduced cancer cell growth by mimicking glucose deprivation. aacrjournals.orgresearchgate.net this compound was reported as a novel representative compound derived from these initial studies, designed with higher potencies. aacrjournals.org

Initially, some related compounds were explored for different activities, such as filopodia protrusion inhibition. frontiersin.org However, the focus shifted to their impact on glucose metabolism. This compound was subsequently characterized for its ability to inhibit glucose transport in human red blood cells, which predominantly express GLUT1. aacrjournals.orgresearchgate.netnih.gov This finding strongly supported the hypothesis that GLUT1 is a primary target of this compound. aacrjournals.org The compound's ability to inhibit cancer cell growth both in vitro and in vivo in mouse models further established its relevance in oncogenesis research. mdpi.comaacrjournals.orgmedchemexpress.comresearchgate.netnih.gov

This compound as a Research Probe in Glycolysis Studies

This compound serves as a valuable research probe for investigating the role of GLUT1 and glycolysis in various cellular processes, particularly in the context of cancer. Its mechanism of action involves inhibiting GLUT1-mediated glucose transport by binding reversibly at the exofacial sugar-binding site of the transporter. researchgate.netnih.govnih.govspandidos-publications.com

Studies using this compound have demonstrated that inhibiting GLUT1 leads to a cascade of events in cancer cells, including decreased intracellular ATP levels and reduced levels of glycolytic enzymes. aacrjournals.orgresearchgate.netnih.govopenmedscience.com These changes are followed by an increase in the ATP-sensing enzyme AMP-activated protein kinase (AMPK) and declines in cell cycle regulators, ultimately resulting in cell-cycle arrest, senescence, and necrosis. aacrjournals.orgresearchgate.netnih.gov The observation that adding extracellular ATP can rescue this compound-treated cancer cells highlights the critical role of reduced intracellular ATP in the compound's mechanism of action. aacrjournals.orgnih.govopenmedscience.com

This compound has been utilized to study glucose uptake in various cancer cell lines, including lung, breast, colon, cervical, and hepatocellular carcinoma cells, demonstrating dose-dependent inhibition of glucose transport and cell proliferation. wjgnet.comoncotarget.commdpi.comaacrjournals.orgmedchemexpress.comfrontiersin.orgspandidos-publications.com Research has also shown that this compound can enhance the sensitivity of cancer cells to chemotherapy, suggesting its potential in combination therapies. wjgnet.comresearchgate.netspandidos-publications.comwaocp.org Furthermore, this compound has been used to investigate the role of GLUT1 in cancer stem cells, showing inhibition of their self-renewal and tumor-initiating capacity. oncotarget.comsigmaaldrich.com

While initially characterized as a potent inhibitor of GLUT1, studies have also indicated that this compound can inhibit other GLUT isoforms, such as GLUT3 and GLUT4, albeit with varying potencies. researchgate.netnih.govtocris.com This isoform specificity profile is important for interpreting research findings and understanding the broader impact of this compound on glucose transport in different cell types. researchgate.netnih.gov

The use of this compound as a research tool has contributed to a deeper understanding of the dependence of cancer cells on glucose metabolism and the potential of targeting GLUT1 as a therapeutic strategy. wjgnet.comresearchgate.netaacrjournals.org

Here is a summary of research findings on this compound's effects on various cancer cell lines:

| Cancer Cell Line | Origin | Reported IC50 (µM) | Key Research Findings |

| A549 | Lung Cancer | ~10 aacrjournals.orgmedchemexpress.com | Inhibits glucose transport, reduces cell growth, induces cell-cycle arrest, senescence, and necrosis. aacrjournals.orgresearchgate.netnih.gov Inhibits tumor growth in vivo. aacrjournals.orgnih.gov |

| MCF7 | Breast Cancer | ~10 frontiersin.org | Inhibits cell growth. aacrjournals.orgmedchemexpress.com Enhanced radiosensitization. frontiersin.org |

| HeLa | Cervical Cancer | ~10 frontiersin.org | Inhibits cell growth. biorxiv.org |

| RKO | Endometrial Carcinoma | ~10 frontiersin.org | Inhibits cell growth. frontiersin.org |

| H1299 | Lung Cancer | Not specified | Inhibits basal glucose transport. sigmaaldrich.com |

| Cal27 | Head and Neck SCC | Not specified | Synergistic effects with cisplatin (B142131) when GLUT1 is inhibited. mdpi.com |

| GIST-T1 (Imatinib-resistant) | GIST | 2.5-80 (µM range tested) spandidos-publications.com | Overcomes imatinib (B729) resistance in combination. spandidos-publications.com |

| A375, SK-MEL-28 | Melanoma | 11.25-45 (µM range tested) frontiersin.org | Inhibits glucose consumption and lactate (B86563) production. frontiersin.org Enhanced anti-tumor effect of apatinib (B926). frontiersin.org |

Note: IC50 values can vary depending on the specific experimental conditions and cell line used.

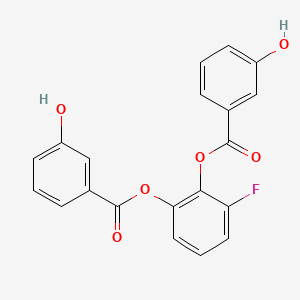

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-fluoro-2-(3-hydroxybenzoyl)oxyphenyl] 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FO6/c21-16-8-3-9-17(26-19(24)12-4-1-6-14(22)10-12)18(16)27-20(25)13-5-2-7-15(23)11-13/h1-11,22-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSWCCBXIHFKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)OC2=C(C(=CC=C2)F)OC(=O)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223397-11-2 | |

| Record name | WZB-117 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanistic Investigations of Wzb117 at the Molecular and Cellular Levels

Direct Target Engagement and Binding Dynamics

Investigations into WZB117's mechanism have primarily focused on its interaction with glucose transporters, revealing a specific engagement with GLUT1 that modulates its transport function.

Glucose Transporter 1 (GLUT1) as the Primary Molecular Target

Research indicates that this compound primarily targets Glucose Transporter 1 (GLUT1), a key protein responsible for facilitating glucose transport across cell membranes. nih.govaacrjournals.orgresearchgate.netnih.govmedchemexpress.comscbt.comwjgnet.comopenmedscience.com GLUT1 is particularly abundant in various tissues and plays a vital role in glucose homeostasis. scbt.com this compound has been shown to inhibit GLUT1-mediated glucose transport in various cell types, including human erythrocytes and cancer cell lines. nih.govresearchgate.netnih.gov While GLUT1 is a primary target, studies also suggest that this compound can inhibit other GLUT isoforms, including GLUT3 and GLUT4, albeit with varying potencies. nih.govresearchgate.netnih.govbio-techne.comrndsystems.comresearchgate.net

Competitive Inhibition of Glucose Uptake via Exofacial Binding Site

This compound acts as a reversible, competitive inhibitor of net glucose uptake mediated by GLUT1. nih.govresearchgate.netnih.govresearchgate.net This competitive inhibition occurs through binding at the exofacial sugar binding site of GLUT1, the site on the outer surface of the cell membrane where glucose normally binds to be transported into the cell. nih.govaacrjournals.orgresearchgate.netnih.govresearchgate.netkeio.ac.jp By binding to this site, this compound competes with glucose, thereby hindering its uptake. Studies using non-metabolizable glucose analogues like 3-O-methylglucose (3MG) have demonstrated this competitive inhibition of uptake. nih.govresearchgate.netnih.govbio-techne.comrndsystems.comresearchgate.net

Noncompetitive Inhibition of Sugar Efflux

In contrast to its competitive effect on glucose uptake, this compound functions as a noncompetitive inhibitor of sugar efflux from cells. nih.govresearchgate.netnih.govbio-techne.comrndsystems.comresearchgate.net This suggests that this compound's binding to the exofacial site primarily impacts the inward transport mechanism and does not directly compete with the sugar molecule for the binding site when the transporter is in an inward-facing conformation facilitating efflux.

Molecular Docking and Ligand Binding Studies with GLUT1

Molecular docking and ligand binding studies have been instrumental in understanding the interaction between this compound and GLUT1 at a structural level. nih.govaacrjournals.orgnih.govscbt.comresearchgate.netkeio.ac.jpumassmed.edu These studies provide insights into the specific residues involved in binding and how this compound interacts with different conformational states of the transporter.

Molecular docking studies have identified specific amino acid residues within GLUT1 that are crucial for the binding of this compound. These include residues such as Asn34, Arg126, and Trp412. aacrjournals.orgwjgnet.com These residues are often located within the central channel region of GLUT1 and are involved in forming hydrogen bonds with the this compound molecule, contributing to the stability of the binding interaction. aacrjournals.orgwjgnet.com Other residues, including Phe66, Thr25, Val63, Phe289, Ala286, and Trp410, have also been shown to interact with this compound through hydrophobic bonds in studies involving homologous GLUT1 proteins. nih.govfrontiersin.org

Here is a table summarizing some key amino acid residues involved in this compound binding to GLUT1:

| Amino Acid Residue | Type of Interaction | Location in GLUT1 | Source(s) |

| Asn34 | Hydrogen bond | Central channel | aacrjournals.orgwjgnet.com |

| Arg126 | Hydrogen bond | Central channel | aacrjournals.orgwjgnet.com |

| Trp412 | Hydrogen bond | Central channel | aacrjournals.orgwjgnet.com |

| Phe66 | Hydrophobic bond | - | nih.govfrontiersin.org |

| Thr25 | Hydrophobic bond | - | nih.govfrontiersin.org |

| Val63 | Hydrophobic bond | - | nih.govfrontiersin.org |

| Phe289 | Hydrophobic bond | - | nih.govfrontiersin.org |

| Ala286 | Hydrophobic bond | - | nih.govfrontiersin.org |

| Trp410 | Hydrophobic bond | - | nih.govfrontiersin.org |

Molecular docking studies have also explored how this compound interacts with different conformational states (conformers) of GLUT1. The binding envelopes of this compound have been analyzed in both exofacial (outward-facing) and inward-facing GLUT1 conformers. nih.govnih.govresearchgate.netkeio.ac.jpresearchgate.net These analyses suggest that the this compound binding envelopes can differ significantly between different conformers. nih.govnih.govresearchgate.netkeio.ac.jp Furthermore, the exofacial conformers of GLUT1 may present multiple, adjacent glucose binding sites that overlap with the this compound binding envelopes. nih.govnih.govresearchgate.netkeio.ac.jp The inward GLUT1 conformer has been shown to present overlapping endofacial binding envelopes for this compound, D-glucose, and cytochalasin B, another GLUT1 inhibitor that binds to the endofacial site. nih.govnih.govresearchgate.netkeio.ac.jpresearchgate.net These findings provide structural context for the observed competitive inhibition of uptake and noncompetitive inhibition of efflux, suggesting that this compound primarily interacts with the outward-facing conformation of GLUT1.

Overlapping Binding Sites with D-glucose and Distinctiveness from Cytochalasin B (CB)

Research indicates that this compound inhibits glucose transport mediated by GLUT1 by binding reversibly to the exofacial sugar binding site of the transporter. This suggests that this compound and extracellular D-glucose compete for the same binding site on GLUT1. Molecular docking and ligand binding studies support this hypothesis, demonstrating that the binding sites for extracellular D-glucose and this compound on GLUT1 involve overlapping amino acid side chains. These sites are distinct from those involved in the binding of Cytochalasin B (CB), another glucose transport inhibitor. CB is known to bind to the endofacial sugar binding site of GLUT1 and acts as a competitive inhibitor of sugar exit, whereas this compound is a noncompetitive inhibitor of sugar exit nih.gov. The observed competition between sugar, intracellular this compound, and CB for binding to GLUT1 suggests that mutually exclusive binding may occur due to steric hindrance nih.gov. This compound binds directly to GLUT1, forming hydrogen bonds with specific amino acid residues, including Asn³⁴, Arg¹²⁶, and Trp⁴¹² merckmillipore.com.

Interaction with other Glucose Transporter Isoforms (GLUT3, GLUT4)

While this compound is recognized as a GLUT1 inhibitor, studies have also examined its interaction with other glucose transporter isoforms, specifically GLUT3 and GLUT4.

Differential Potency and Implications for Isoform Selectivity

This compound exhibits differential potency across different GLUT isoforms. In HEK293 cells expressing various GLUTs, the order of potency for this compound inhibition was observed to be GLUT4 ≫ GLUT1 ≈ GLUT3 nih.gov. This compound inhibits GLUT1 and GLUT3 with apparent inhibition constants (Ki(app)) of approximately 5–10 μM. However, it is a significantly more potent inhibitor of GLUT4-mediated uptake, with a Ki(app) of 0.2 μM, demonstrating a 30-100-fold greater potency for GLUT4 compared to GLUT1 and GLUT3 nih.gov. This differential potency suggests that this compound is not strictly selective for GLUT1 and can inhibit other isoforms, particularly GLUT4, with higher affinity. Molecular docking studies indicate that the this compound binding envelopes on exofacial conformers of GLUT1 and GLUT4 differ significantly, which may contribute to the observed isoform selectivity nih.gov.

A summary of this compound potency across different GLUT isoforms is presented in the table below:

| GLUT Isoform | Ki(app) (μM) | Relative Potency (vs GLUT1) |

| GLUT1 | 5-10 | 1x |

| GLUT3 | 5-10 | 1x |

| GLUT4 | 0.2 | 30-100x |

*Data compiled from research findings nih.gov.

Downstream Cellular and Metabolic Consequences of this compound Activity

The inhibition of glucose transport by this compound leads to significant downstream effects on cellular metabolism, particularly impacting glycolytic flux and energy status.

Impact on Glycolytic Flux and Energy Stress

Inhibition of GLUT1 by this compound decreases glucose uptake, which in turn downregulates glycolytic flux researchgate.netapexbt.comfrontiersin.orgnih.gov. Glycolysis is a crucial pathway for ATP production, especially in cells with high energy demands or under hypoxic conditions dovepress.comnih.gov. By limiting the availability of intracellular glucose, this compound effectively induces a state of energy stress in cells that are highly dependent on glucose metabolism nih.govmerckmillipore.comresearchgate.netapexbt.comfrontiersin.orgcaymanchem.comciteab.comfishersci.caeasychem.orgnih.govnih.govuni.lucalvin.edunih.gov. This reduction in glycolytic activity is evidenced by decreased extracellular lactate (B86563) levels, a byproduct of glycolysis researchgate.net.

Decreased Intracellular ATP Levels

A direct consequence of reduced glucose uptake and inhibited glycolytic flux is a decrease in intracellular ATP levels nih.govmerckmillipore.comfrontiersin.orgcaymanchem.comciteab.comfishersci.caeasychem.orgnih.govnih.gov. Cells that rely heavily on glycolysis for energy production experience a significant drop in ATP when treated with this compound. This depletion of intracellular ATP is considered a key factor in the cellular responses observed following this compound treatment, including cell-cycle arrest, senescence, and necrosis apexbt.comcaymanchem.comnih.gov. Studies have shown that the addition of extracellular ATP can rescue cancer cells treated with this compound, further supporting the critical role of intracellular ATP reduction in its mechanism of action researchgate.netnih.gov.

Changes in intracellular ATP levels upon this compound treatment have been documented in various studies. For instance, in A549 cells treated with this compound, a decline in intracellular ATP levels was observed as early as 6 to 12 hours post-treatment, with a further decrease at 24 hours researchgate.net. This reduction in ATP levels coincides with the activation of the energy sensor AMP-activated protein kinase (AMPK) researchgate.netapexbt.comfrontiersin.orgnih.gov.

Rescue by Extracellular ATP

Studies have shown that the reduction in intracellular ATP levels plays a significant role in the inhibitory effects of this compound on cancer cells. aacrjournals.orgresearchgate.netresearchgate.net Importantly, the addition of extracellular ATP to the cell culture medium has been observed to rescue cancer cells treated with this compound. aacrjournals.orgresearchgate.netresearchgate.net This suggests that replenishing intracellular ATP levels can counteract the compound's inhibitory action, particularly in the initial hours of treatment. aacrjournals.orgresearchgate.net The rescue ability of extracellular ATP diminishes if its addition is delayed. aacrjournals.orgresearchgate.net While ATP is known to cross the cell membrane, the precise mechanism by which extracellular ATP enters cells in this context is not fully understood. researchgate.net This phenomenon highlights the critical link between this compound's impact on intracellular ATP and its effects on cancer cell viability. aacrjournals.orgresearchgate.netresearchgate.net

Cell Cycle Regulation and Progression

This compound has been shown to exert significant effects on the cell cycle of cancer cells. aacrjournals.orgglpbio.comnih.govresearchgate.netnih.govnih.gov The cell cycle is a tightly regulated process essential for cell proliferation, controlled by a network of proteins including cyclins and cyclin-dependent kinases (CDKs). creativebiolabs.netlumenlearning.com Disruptions in cell cycle regulation are a hallmark of cancer. creativebiolabs.net

Induction of Cell Cycle Arrest (G1 Phase)

Treatment with this compound leads to cell cycle arrest in the G1 phase. aacrjournals.orgglpbio.comnih.govresearchgate.netnih.govnih.gov This arrest prevents cancer cells from progressing into the S phase, where DNA replication occurs, thereby inhibiting their proliferation. aacrjournals.orgresearchgate.netnih.gov Studies using flow cytometry have demonstrated an increase in the percentage of cells in the G0-G1 phase after this compound treatment. aacrjournals.orgnih.govnih.govresearchgate.net This G1 arrest is considered a major mechanism underlying the inhibitory action of this compound on cancer cell growth. aacrjournals.org

Here is a representative data table illustrating the effect of this compound on cell cycle distribution:

| Treatment | Percentage of Cells in G0-G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2-M Phase |

| Control | |||

| This compound | Increased | Decreased |

Note: Specific numerical data for the table would require access to the original figures in the cited sources aacrjournals.orgnih.govnih.govresearchgate.net. The table above indicates the observed trend.

Modulation of Cell Cycle Regulatory Proteins (e.g., Cyclin E2, Phosphorylated Retinoblastoma)

The induction of G1 cell cycle arrest by this compound is mediated, at least in part, by the modulation of key cell cycle regulatory proteins. aacrjournals.orgglpbio.comresearchgate.net Specifically, this compound treatment leads to declines in the levels of Cyclin E2 and phosphorylated retinoblastoma (Rb). aacrjournals.orgglpbio.comresearchgate.net Cyclin E2, in complex with CDKs, is crucial for the transition from G1 to S phase. creativebiolabs.net The retinoblastoma protein (Rb) acts as a tumor suppressor by binding to E2F transcription factors, preventing the expression of genes necessary for S phase entry. nih.govcellsignal.comresearchgate.net Phosphorylation of Rb by cyclin-CDK complexes releases E2F, allowing cell cycle progression. creativebiolabs.netcellsignal.com The downregulation of Cyclin E2 and reduced phosphorylation of Rb by this compound thus contribute to the observed G1 arrest. aacrjournals.orgglpbio.comresearchgate.net

Programmed Cell Death and Senescence Induction

Beyond cell cycle arrest, this compound also influences cancer cell fate by inducing programmed cell death and senescence. aacrjournals.orgglpbio.comnih.govresearchgate.netnih.govnih.gov

Necrosis and Apoptosis Pathways

This compound treatment can lead to both necrosis and apoptosis in cancer cells. aacrjournals.orgglpbio.comnih.govresearchgate.netnih.govnih.gov While some studies initially reported necrosis as a major outcome, others have shown that this compound can induce apoptosis, particularly in combination with other agents or in different cell lines. aacrjournals.orgnih.govnih.govnih.gov Apoptosis is an ATP-utilizing process, and the significant reduction in intracellular ATP levels caused by this compound may favor necrosis or senescence over apoptosis in some contexts. aacrjournals.org However, this compound has been shown to increase the percentage of both early and late apoptotic cells in certain cancer cell lines. nih.gov The specific pathways involved in this compound-induced cell death can vary depending on the cell type and experimental conditions. aacrjournals.orgnih.govnih.gov

Here is a representative data table illustrating the effect of this compound on apoptosis:

| Treatment | Percentage of Early Apoptotic Cells | Percentage of Late Apoptotic Cells |

| Control | ||

| This compound | Increased | Increased |

Note: Specific numerical data for the table would require access to the original figures in the cited sources aacrjournals.orgnih.govresearchgate.net. The table above indicates the observed trend.

Senescence Induction as an Anticancer Mechanism

Cellular senescence, a state of stable cell cycle arrest, is another mechanism by which this compound inhibits cancer cell growth. aacrjournals.orgglpbio.comnih.govsigmaaldrich.comfrontiersin.org Senescence can act as a tumor suppressive mechanism by preventing the proliferation of damaged or potentially cancerous cells. mdpi.comthemarkfoundation.org this compound treatment has been shown to induce senescence in cancer cells, characterized by features such as enlarged cell morphology and the expression of senescence-associated beta-galactosidase (β-gal). aacrjournals.org This induction of senescence is considered one of the major mechanisms contributing to this compound's anticancer activity. aacrjournals.org Senescence induction by a Glut1 inhibitor like this compound was reported for the first time in the context of the studies cited. aacrjournals.orgnih.govresearchgate.net

Effects on Cancer Stem Cell Phenotypes

Cancer stem cells (CSCs) represent a subpopulation of cancer cells characterized by their capacity for self-renewal and ability to initiate tumor growth. This compound, as a GLUT1 inhibitor, has been shown to target these critical properties of CSCs. Studies have demonstrated that inhibiting GLUT1 with this compound impacts the maintenance of stemness in pancreatic, ovarian, and glioblastoma CSCs. nih.govnih.gov The compound has been reported to inhibit the self-renewal and tumor-initiating capacity of CSCs. nih.govnih.govscientificlabs.iecaymanchem.comcaymanchem.combiomol.comcaltagmedsystems.co.uksigmaaldrich.com

Inhibition of Self-Renewal Capacity

A key characteristic of cancer stem cells is their ability to undergo self-renewal, generating new CSCs. Research indicates that this compound can inhibit this capacity. Studies using non-toxic concentrations of this compound demonstrated a loss of self-renewal ability in CSCs. nih.govresearchgate.net The sphere formation assay, a common in vitro method to assess self-renewal, showed that pretreatment with this compound was sufficient to deprive CSCs of their ability to form spheres, even after the inhibitor was removed. nih.govresearchgate.net This suggests a specific targeting of the sphere-forming ability by this compound, without significantly affecting the proliferative potential of these cells in monolayer culture. nih.govresearchgate.net

Data from in vitro sphere formation assays illustrates the impact of this compound on the self-renewal of different cancer stem cell types:

| Cell Type | This compound Concentration | Sphere Formation (% of Control) |

| PANC-1 CSLCs | 10 μM | Significantly Reduced nih.govresearchgate.net |

| A2780 CSCs | 2 μM | Significantly Reduced nih.govresearchgate.net |

| GS-Y03 cells | 2 μM | Significantly Reduced nih.govresearchgate.net |

Note: Data is representative of findings showing significant inhibition compared to control groups.

Suppression of Tumor-Initiating Capacity

Beyond self-renewal, CSCs are defined by their capacity to initiate tumors in vivo. Investigations have shown that this compound can suppress this tumor-initiating capacity. nih.govnih.govscientificlabs.iecaymanchem.comcaymanchem.combiomol.comcaltagmedsystems.co.ukresearchgate.netresearchgate.net In vitro pretreatment of pancreatic cancer stem-like cells (PANC-1 CSLCs) with this compound significantly inhibited their ability to form tumors when subsequently implanted into nude mice. nih.govresearchgate.net Furthermore, systemic administration of this compound in vivo also inhibited tumor initiation by PANC-1 CSLCs. nih.govresearchgate.net This inhibitory effect on tumor initiation in vivo was observed to be more pronounced than simply reducing the number of implanted cells. nih.govresearchgate.net Inhibition of GLUT1 through this compound administration in vivo inhibited tumor initiation by CSCs. nih.govresearchgate.net Studies involving CD133+ affiliated CSCs from glioma also reported that this compound inhibited tumor initiation. frontiersin.org Reduced tumorigenic potential was noted in pancreatic CSCs treated with this compound before administration in immunocompromised mice. frontiersin.org

Research findings on the tumor-initiating capacity demonstrate the effect of this compound:

| Experimental Approach | Cell Type | This compound Treatment | Outcome on Tumor Initiation |

| In vitro pretreatment + In vivo implantation | PANC-1 CSLCs | 10 μM for 6 days nih.govresearchgate.net | Significantly inhibited tumor formation nih.govresearchgate.net |

| In vivo systemic administration | PANC-1 CSLCs | 20 mg/kg/day for 10 consecutive days nih.govresearchgate.net | Inhibited tumor initiation nih.govresearchgate.net |

| In vivo systemic administration | CD133+ Glioma | Not specified in detail in snippet frontiersin.org | Inhibited tumor initiation frontiersin.org |

| In vitro pretreatment + In vivo administration | Pancreatic CSCs | Not specified in detail in snippet frontiersin.org | Reduced tumorigenic potential frontiersin.org |

Impact on Cancer Stem Cell Markers (e.g., CD133)

Cancer stem cells are often identified and characterized by the expression of specific cell surface markers, such as CD133. Investigations into the effects of this compound have included examining its impact on the expression of these markers. This compound treatment has been shown to inhibit the expression of stem cell markers and, conversely, induce the expression of differentiation markers in a concentration-dependent manner in the CSCs examined. nih.govresearchgate.net Flow cytometric analysis revealed that this compound treatment led to a reduced percentage of cells positive for the stem cell marker CD133 in CSC cultures. nih.govresearchgate.net Furthermore, in in vivo studies, the proportion of CD133-positive cells was smaller in tumors treated with this compound compared to control-treated tumors. nih.govresearchgate.net CD133 is recognized as a CSC biomarker in various cancer types, including pancreatic, ovarian, and glioblastoma, aligning with the types of CSCs where this compound's effects on this marker have been observed. frontiersin.orgfrontiersin.orgcancerbiomed.org

Data regarding the impact of this compound on CD133 expression includes:

| Cell Type | This compound Treatment | Effect on CD133 Expression/Percentage of CD133+ Cells |

| PANC-1 CSLCs | In vitro, concentration-dependent nih.govresearchgate.net | Inhibited expression, reduced percentage nih.govresearchgate.net |

| A2780 CSCs | In vitro, concentration-dependent nih.govresearchgate.net | Inhibited expression, reduced percentage nih.govresearchgate.net |

| GS-Y03 cells | In vitro, concentration-dependent nih.govresearchgate.net | Inhibited expression, reduced percentage nih.govresearchgate.net |

| Tumors (in vivo) | Systemic administration nih.govresearchgate.net | Smaller proportion of CD133-positive cells nih.govresearchgate.net |

Preclinical Efficacy Studies of Wzb117 in Disease Models

In Vitro Efficacy in Cancer Cell Lines

In vitro studies have demonstrated that WZB117 effectively inhibits the proliferation of various cancer cell lines. medchemexpress.comnih.govfrontiersin.orgmdpi.comnih.govidrblab.netzenodo.org This inhibitory activity is linked to its function as a GLUT1 inhibitor, which reduces intracellular glucose levels. frontiersin.orgnih.gov

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit cancer cell proliferation through several mechanisms, including the reduction of intracellular ATP and glycolytic enzymes, leading to cell-cycle arrest, senescence, and necrosis or apoptosis. aacrjournals.orgnih.govcaymanchem.comselleckchem.com

Studies have consistently shown that this compound inhibits glucose transport and cancer cell proliferation in a dose-dependent manner. aacrjournals.orgmedchemexpress.comfrontiersin.orgmdpi.commedchemexpress.comxcessbio.com For instance, in A375 and SK-MEL-28 melanoma cells, this compound exhibited dose and time-dependent growth inhibitory effects. frontiersin.org The half maximal inhibitory concentration (IC50) values for this compound at 48 hours were determined to be 116.85 ± 44.81 μM for A375 cells and 113.91 ± 23.86 μM for SK-MEL-28 cells. frontiersin.org In other cancer cell lines, such as A549 lung cancer cells and MCF7 breast cancer cells, this compound inhibited proliferation with an approximate IC50 of 10 μM. aacrjournals.orgmedchemexpress.comselleckchem.commedchemexpress.comxcessbio.com Glucose uptake assays confirmed that this compound inhibits glucose transport in cancer cells dose-dependently. aacrjournals.orgmedchemexpress.commedchemexpress.comxcessbio.com

Here is a table summarizing some reported IC50 values for this compound in different cancer cell lines:

| Cell Line | Cancer Type | IC50 (48h) | Reference |

| A375 | Melanoma | 116.85 ± 44.81 μM | frontiersin.org |

| SK-MEL-28 | Melanoma | 113.91 ± 23.86 μM | frontiersin.org |

| A549 | Non-Small Cell Lung | ~10 μM | aacrjournals.orgmedchemexpress.comselleckchem.commedchemexpress.comxcessbio.com |

| MCF7 | Breast Carcinoma | ~10 μM / 42.66 μM | aacrjournals.orgmedchemexpress.comselleckchem.commedchemexpress.comxcessbio.comfrontiersin.org |

| MDA-MB-231 | Triple-Negative Breast | 40-60 μM | frontiersin.org |

Clonogenic assays have been used to assess the long-term effects of this compound on cancer cell growth. These assays have indicated that this compound treatment leads to irreversible cell growth inhibition in multiple cancer cell lines. aacrjournals.orgmedchemexpress.commedchemexpress.comxcessbio.com This suggests that the impact of this compound on cancer cell viability is not merely temporary but has lasting consequences on their ability to form colonies.

Preclinical studies have investigated the selectivity of this compound towards cancer cells compared to non-tumorigenic cells. This compound treatment resulted in significantly more cell growth inhibition in lung cancer A549 cells than in non-tumorigenic lung NL20 cells. aacrjournals.orgmedchemexpress.commedchemexpress.comxcessbio.com Similar selective inhibition was observed in breast cancer MCF7 cells compared to their non-tumorigenic counterparts, MCF12A cells. aacrjournals.orgmedchemexpress.commedchemexpress.comxcessbio.com This suggests a preferential toxicity of this compound towards malignant cells, which is a crucial aspect for the development of targeted cancer therapies.

Irreversible Cell Growth Inhibition in Clonogenic Assays

Enhanced Efficacy under Hypoxic Conditions

Cancer cells often exist in a hypoxic tumor microenvironment, which can influence their metabolism and response to therapy. Studies have shown that this compound treatment under hypoxic conditions further reduced the proliferation rate of cancer cells compared to normoxic conditions. aacrjournals.orgmedchemexpress.commedchemexpress.commedchemexpress.com This enhanced efficacy under hypoxia may be particularly relevant for targeting tumors with significant hypoxic regions. The increased expression of GLUT1 under hypoxic conditions may contribute to the increased sensitivity of cancer cells to GLUT1 inhibitors like this compound in these environments. nih.goviu.eduimrpress.com

In Vivo Efficacy in Animal Models

In vivo studies using animal models have been crucial in evaluating the therapeutic potential of this compound. These studies have consistently shown that this compound can effectively inhibit tumor growth. mdpi.comnih.govnih.govglpbio.comresearchgate.netbinasss.sa.cr

Xenograft Models (e.g., Human A549 Lung Cancer in Nude Mice)

A prominent model used to assess this compound's in vivo efficacy is the human tumor xenograft model, particularly involving the subcutaneous injection of human cancer cells, such as A549 lung cancer cells, into nude mice. mdpi.comnih.govglpbio.comwjgnet.comnih.govaacrjournals.orgresearchgate.net This model allows for the evaluation of this compound's effects on human tumor growth within a living system. Studies have shown that this compound inhibits cancer growth in tumor-bearing nude mice. aacrjournals.org

Tumor Growth Suppression and Volume Reduction

Treatment with this compound has been shown to lead to significant suppression of tumor growth and reduction in tumor volume in animal models. mdpi.comnih.govnih.govwjgnet.comnih.govaacrjournals.orgresearchgate.netmdpi.comcaymanchem.comnih.govimrpress.com In studies using human A549 lung cancer xenografts in nude mice, daily intraperitoneal injection of this compound resulted in a substantial reduction in tumor size. glpbio.comwjgnet.comaacrjournals.orgabmole.com For instance, one study reported more than a 70% reduction in tumor volume compared to control groups. glpbio.comwjgnet.comaacrjournals.orgabmole.com The inhibitory activity of this compound on cancer growth has also been observed in xenograft experiments with other human cancer cell lines, including breast ductal carcinoma (MCF7). mdpi.com this compound suppresses tumor growth in mouse models by downregulating GLUT1. imrpress.com It also significantly reduces tumor size in mice bearing human A549 lung tumors. binasss.sa.cr

Here is a summary of tumor volume reduction observed in a representative xenograft model:

| Model | Treatment | Observed Effect on Tumor Volume | Citation |

| Human A549 lung cancer in nude mice | Daily intraperitoneal injection this compound | >70% reduction | glpbio.comwjgnet.comaacrjournals.orgabmole.com |

| Human A549 lung cancer in nude mice (10 weeks) | This compound treatment | 70% reduction | nih.gov |

Impact on Tumor Initiation by Cancer Stem Cells

This compound has demonstrated an impact on the tumor-initiating capacity of cancer stem cells (CSCs). nih.govcaymanchem.comnih.govscientificlabs.ie Studies have shown that this compound can inhibit the self-renewal and tumor-initiating capacity of CSCs. caymanchem.comnih.govscientificlabs.ie In vivo, systemic administration of this compound inhibited tumor initiation after the implantation of CSCs in mice. researchgate.netnih.gov This suggests that this compound targets not only the bulk tumor population but also the critical CSC population responsible for tumor initiation and recurrence. nih.govscientificlabs.ie

Synergistic Therapeutic Approaches with this compound

Combination with Chemotherapeutic Agents (e.g., Cisplatin (B142131), Paclitaxel)

This compound has been evaluated in combination with conventional chemotherapeutic agents such as cisplatin and paclitaxel (B517696). nih.govwjgnet.comresearchgate.netresearchgate.net Studies have shown that this compound can display synergistic anticancer effects when combined with cisplatin or paclitaxel in various cancer cell lines, including A549 lung cancer cells and MCF-7 breast cancer cells. nih.govwjgnet.comnih.govmdpi.comescholarship.orgresearchgate.net This synergistic effect suggests that inhibiting GLUT1 with this compound can enhance the effectiveness of these chemotherapy drugs. nih.govwjgnet.comnih.govmdpi.comescholarship.orgresearchgate.net this compound has also been reported to overcome chemoresistance in some cancer types, such as overcoming 5-FU chemoresistance in colorectal cancers. nih.gov

Here is a table summarizing synergistic effects with chemotherapeutic agents:

| Combination Therapy | Cancer Cell Lines Tested | Observed Synergistic Effect | Citation |

| This compound + Cisplatin | A549, MCF-7 | Synergistic anticancer effect | nih.govwjgnet.comnih.govmdpi.comescholarship.orgresearchgate.net |

| This compound + Paclitaxel | A549, MCF-7 | Synergistic anticancer effect | nih.govwjgnet.comnih.govmdpi.comescholarship.orgresearchgate.net |

| This compound + 5-FU | Colorectal cancers | Overcomes chemoresistance | nih.gov |

| This compound + Gemcitabine | iCCA | Sensitizes cells | nih.gov |

Combination with Targeted Therapies (e.g., MK-2206, Apatinib)

Combinations of this compound with targeted therapies have also been explored, showing promising synergistic effects. For example, the combination of MK-2206, a potent allosteric Akt inhibitor, with this compound has shown synergistic effects on growth inhibition and apoptosis induction in breast cancer cells, including ER(+) MCF-7 cells and triple-negative MDA-MB-231 cells. nih.govplos.org The combination index values indicated synergism. nih.gov Mechanism studies revealed that this combination exerts a synergistic cytotoxic effect by inhibiting Akt phosphorylation and inducing DNA damage. nih.gov The combination of apatinib (B926) with this compound could be a potential therapeutic candidate for melanoma. dntb.gov.ua

Here is a table summarizing synergistic effects with targeted therapies:

Modulation of Signaling Pathways (e.g., Akt, STAT3/PKM2 axis, mTOR, AMPK)

This compound's efficacy is closely linked to its ability to modulate key signaling pathways involved in cancer cell survival, proliferation, and metabolism.

The combination of this compound and MK-2206, an Akt inhibitor, synergistically inhibits Akt phosphorylation frontiersin.org. The PI3K/Akt pathway is known to play a fundamental role in promoting aerobic glycolysis (the Warburg effect) by phosphorylating nutrient transporters and metabolic enzymes like GLUT1 and PKM2, and regulating pathways including mTORC1 and AMPK frontiersin.orgnih.gov.

Research has also shown that this compound can enhance the anti-tumor effect of apatinib against melanoma by blocking the STAT3/PKM2 axis nih.govfrontiersin.org. STAT3 is an oncogenic transcription factor, and the STAT3/PKM2 axis is implicated in cancer cell metabolism and proliferation nih.govnih.gov.

This compound has been shown to influence the mTOR and AMPK pathways. The combination of this compound with Metformin in a nanoparticle delivery system activates AMPK and suppresses mTOR, indicating growth-inhibitory and apoptotic characteristics mdpi.comresearchgate.netnih.govafricaresearchconnects.com. AMPK is an ATP-sensing enzyme, and its phosphorylation can be upregulated by this compound, leading to cell cycle arrest, senescence, and necrosis frontiersin.org. The mTOR pathway is also a key regulator of cell growth and metabolism, and its downregulation contributes to the anticancer effects observed mdpi.comfrontiersin.orgresearchgate.netnih.govafricaresearchconnects.comresearchgate.net.

The interplay between these pathways is crucial. For instance, the PI3K/Akt/mTOR pathway is known to induce glycolytic enzymes and GLUT expression, while p53 regulates glycolysis and GLUT through mTOR and AMPK frontiersin.org. The activation of AMPK and suppression of mTOR by this compound, particularly in combination with Metformin, highlights a strategy to target cancer cell metabolism mdpi.comresearchgate.netnih.govafricaresearchconnects.com.

Combination with Nanoparticle Delivery Systems (e.g., Metformin-Carboxymethyl Chitosan (B1678972) Nanoparticles)

To improve the delivery and efficacy of this compound, particularly in combination therapies, nanoparticle delivery systems have been explored. One such system involves the use of Metformin-Carboxymethyl Chitosan nanoparticles decorated with this compound (this compound-OCMC-MET) for targeting breast cancer metabolism mdpi.comresearchgate.netnih.govafricaresearchconnects.com.

These nanoparticles are designed to simultaneously target GLUT1 (via this compound) and the mTOR pathway (via Metformin) mdpi.comresearchgate.netnih.govafricaresearchconnects.com. The O-carboxymethyl chitosan (OCMC) in the nanoparticles facilitates the pH-dependent and selective release of Metformin at the tumor site mdpi.comresearchgate.netnih.govafricaresearchconnects.com.

Table 2: Characteristics of this compound-OCMC-MET Nanoparticles

| Characteristic | Value | Reference |

| Size | 225.67 ± 11.5 nm | mdpi.comresearchgate.netnih.govafricaresearchconnects.com |

| Polydispersity Index (PDI) | 0.113 ± 0.16 | mdpi.comresearchgate.netnih.govafricaresearchconnects.com |

| Encapsulation Efficiency | 72.78 ± 6.4% | mdpi.comresearchgate.netnih.govafricaresearchconnects.com |

Enhanced Cytotoxicity and Apoptosis Induction

The combination of this compound with nanoparticle delivery systems, such as this compound-OCMC-MET, has demonstrated enhanced cytotoxicity and apoptosis induction in cancer cells.

The this compound-OCMC-MET nanoparticles showed enhanced cytotoxicity in breast cancer cells even in a high glucose environment compared to normal glucose conditions mdpi.com. This enhanced effect is attributed to this compound's ability to reduce glucose concentration at the cancer site by inhibiting GLUT1, thereby synergistically enhancing Metformin's therapeutic efficacy to induce apoptosis mdpi.com.

The nanoparticle formulation facilitated better cellular internalization compared to Metformin alone mdpi.comresearchgate.netnih.govafricaresearchconnects.com. This improved uptake contributes to the enhanced therapeutic efficacy observed with the combination therapy delivered via nanoparticles mdpi.comresearchgate.netnih.govafricaresearchconnects.com. Studies using Annexin V-FITC/PI staining and flow cytometry have confirmed the significant increase in apoptotic cells when treated with the nanoparticle combination compared to individual components frontiersin.org.

Overcoming Monotherapy Limitations

The use of this compound in combination with nanoparticle delivery systems helps overcome the limitations associated with monotherapy.

Metformin monotherapy, for instance, has limitations due to its low bioavailability and short half-life, and its effectiveness is highly dependent on glucose levels at the tumor site mdpi.comresearchgate.net. Under high glucose conditions, Metformin may suppress proliferation but fail to induce apoptosis effectively researchgate.net. By combining Metformin with this compound, which reduces glucose levels by inhibiting GLUT1, the therapeutic potential of Metformin is significantly boosted, allowing for more effective anti-proliferation and apoptosis functions mdpi.comresearchgate.net.

The this compound-OCMC-MET system overcomes the limitations of Metformin monotherapy by synergistically targeting both mTOR and BCL2 pathways mdpi.comresearchgate.netnih.govafricaresearchconnects.com. This dual targeting, facilitated by the nanoparticle delivery, leads to enhanced growth inhibition and apoptosis induction, even at lower doses compared to Metformin monotherapy mdpi.comresearchgate.netnih.govafricaresearchconnects.com. The improved cellular internalization of the nanoparticles also contributes to overcoming the limitations of delivering therapeutic agents to cancer cells mdpi.comresearchgate.netnih.govafricaresearchconnects.com.

Wzb117 As a Research Tool and Potential Therapeutic Prototype

Contributions to Understanding Glucose Transport Mechanisms

Research utilizing WZB117 has provided valuable insights into the intricate mechanisms of glucose transport, particularly concerning the function and conformational changes of GLUT1 and their implications for transporter models.

Elucidation of GLUT1 Function and Conformational Changes

This compound has been instrumental in elucidating the function of GLUT1, the primary glucose transporter in many mammalian cells, including human erythrocytes. Studies have shown that this compound inhibits GLUT1-mediated sugar transport by binding reversibly at the exofacial sugar binding site. nih.govrndsystems.com This interaction suggests that this compound competes with extracellular glucose for binding to the same site on the transporter. nih.gov

GLUT1 functions through a process involving conformational changes, transitioning between outward-open, inward-open, and occluded states to facilitate glucose translocation across the cell membrane. nih.govresearchgate.net this compound's interaction with the exofacial binding site provides a means to probe these conformational dynamics. Research indicates that this compound acts as a competitive inhibitor of net glucose uptake and exchange glucose transport, while being a noncompetitive inhibitor of sugar efflux from cells. nih.gov This differential inhibition pattern offers clues about the conformational states involved in different transport modes.

Furthermore, studies using this compound and other inhibitors like Cytochalasin B have revealed complexities in GLUT1's mechanism that are not fully explained by simple alternating conformer carrier models. nih.gov For instance, subsaturating levels of both this compound and Cytochalasin B have been observed to stimulate erythrocyte sugar uptake, suggesting potential allosteric effects or the involvement of multiple interacting ligand binding sites on the transporter. nih.gov Molecular docking studies support the idea of multiple, adjacent glucose binding sites on the exofacial conformer of GLUT1 that overlap with the this compound binding envelope. nih.gov

Implications for Allosteric Transporter Models

The findings from studies with this compound have significant implications for the understanding of glucose transporter models, particularly supporting the plausibility of multisubunit, allosteric transporter models or models where each transporter subunit possesses multiple interacting ligand binding sites. nih.gov The observation that extracellular this compound does not affect Cytochalasin B binding (which binds to an endofacial site), while intracellular this compound inhibits it, further supports a model where inhibitor binding at one site can influence binding or activity at another site, consistent with allosteric regulation. nih.gov

Unlike the simple alternating access model where the transporter is either open to the outside or the inside, the behavior observed with this compound suggests a more complex mechanism. nih.govacs.org The stimulation of transport by subsaturating inhibitor concentrations and the interplay between exofacial and endofacial inhibitor binding sites point towards potential cooperativity between subunits in a multisubunit transporter or complex allosteric transitions within a single subunit with multiple binding sites. nih.gov

Development of Future Anticancer Therapeutics

The increased glucose uptake driven by the overexpression of glucose transporters, particularly GLUT1, is a hallmark of many cancers, a phenomenon known as the Warburg effect. frontiersin.orgaacrjournals.orgmdpi.com This metabolic alteration supports the high energy demands of rapidly proliferating tumor cells. mdpi.com Consequently, inhibiting glucose transport has emerged as a promising strategy for anticancer therapy. frontiersin.orgmdpi.comwjgnet.com this compound, as a GLUT1 inhibitor, has been investigated as a potential anticancer therapeutic prototype. aacrjournals.orgnih.govmedchemexpress.com

Research has demonstrated this compound's ability to inhibit cancer cell growth in vitro and in vivo. aacrjournals.orgmdpi.comnih.govmedchemexpress.com Studies in human cancer cell lines, including non-small cell lung cancer (H1299 and A549) and human breast ductal carcinoma (MCF7), have shown that this compound inhibits glucose transport in a dose-dependent manner and reduces cell proliferation. mdpi.commedchemexpress.com In vivo studies using nude mouse models grafted with human A549 lung cancer cells have shown that this compound treatment can lead to a significant reduction in tumor volume. aacrjournals.orgmdpi.comwjgnet.comnih.gov

The proposed mechanisms for this compound's anticancer activity involve the downregulation of GLUT1 protein levels, a decrease in intracellular ATP, and reduced levels of glycolytic enzymes. aacrjournals.orgcapes.gov.br These changes can lead to the activation of ATP-sensing enzymes like AMP-activated protein kinase (AMPK) and a decline in cell cycle regulators such as cyclin E2, ultimately resulting in cell cycle arrest, senescence, and necrosis in cancer cells. aacrjournals.orgcapes.gov.brfrontiersin.org The reduction in intracellular ATP appears to play a crucial role in its anticancer mechanism, as adding extracellular ATP can rescue this compound-treated cancer cells. aacrjournals.orgnih.govcapes.gov.br

This compound has also shown synergistic effects when combined with other anticancer drugs, such as cisplatin (B142131) and paclitaxel (B517696), in certain cancer cell lines. mdpi.comfrontiersin.orgsigmaaldrich.com This suggests that combining GLUT1 inhibition with other therapeutic approaches could be a more effective strategy for combating cancer. frontiersin.orgfrontiersin.org Furthermore, this compound has been reported to inhibit cancer stem cells, which are often resistant to conventional therapies and contribute to tumor recurrence. frontiersin.orgcaymanchem.com

Despite its promising preclinical results, a limitation of this compound is its reported instability under aqueous physiological conditions due to its ester bonds, which could impact its direct use in therapeutic strategies. frontiersin.org This highlights the need for developing more stable analogs or delivery methods.

Data on this compound's effects on cancer cells:

| Cancer Cell Line | Effect of this compound | Key Findings | Source |

|---|---|---|---|

| Hela, RKO, A549, MCF7 | Antineoplastic action (IC50 in 10 µM range) | Declined GLUT1 expression, decreased ATP, reduced glycolytic enzymes, increased AMPK, declined cyclin E2. Enhanced radio-sensitization. | frontiersin.org |

| A549 (in vivo mouse model) | >70% reduction in tumor size | Inhibited glucose transport in RBCs, decreased GLUT1, ATP, glycolytic enzymes. Increased AMPK, decreased cyclin E2 and phosphorylated retinoblastoma. Induced cell cycle arrest, senescence, necrosis. | aacrjournals.orgmdpi.comwjgnet.comnih.gov |

| H1299, A549 (NSCLC), MCF7 (breast) | Inhibits glucose transport and cell growth dose-dependently | Synergistic effects with cisplatin and paclitaxel. | mdpi.comsigmaaldrich.com |

| MCF-7, MDA-MB-231 (breast) | Synergistic cytotoxic effect with MK-2206 | Inhibits Akt phosphorylation, induces DNA damage. Combination index values < 1. | frontiersin.org |

Applications in Fluorescent-Guided Surgery (FGS) and Imaging

Beyond its role as a research tool and potential therapeutic, this compound has also been explored for applications in medical imaging, specifically in fluorescent-guided surgery (FGS). Given the overexpression of GLUT1 in many tumors, a fluorescently labeled GLUT1 inhibitor could serve as a tumor-specific imaging probe to aid in the precise detection and surgical removal of cancerous tissue. nih.govnih.govresearchgate.net

Researchers have synthesized fluorescent conjugates of this compound, such as this compound-IR820 and this compound-CY7.5, for this purpose. nih.govnih.gov These probes are designed to target and accumulate in GLUT1-overexpressing cancer cells, allowing visualization of the tumor under near-infrared fluorescence (NIRF) imaging. nih.govresearchgate.net

Preclinical studies have demonstrated the potential of these this compound-based fluorescent probes for tumor detection. For example, this compound-IR820 has shown specific binding to tumor areas in orthotopic oral squamous cell carcinoma (OSCC) mouse models after intravenous injection. nih.govresearchgate.net This allowed for precise FGS, resulting in no residual tumor in the treated mice. nih.govresearchgate.net Topical application of this compound-IR820 also facilitated precise delineation of OSCC tumor areas, validated by histopathological analysis. nih.govresearchgate.net

Similarly, this compound-CY7.5 has been developed as a GLUT1-targeted NIRF tracer for breast cancer detection. nih.govresearchgate.net Studies have shown that this compound-CY7.5 specifically binds to breast cancer cells in vitro and accumulates in tumor areas in mouse models. nih.govresearchgate.net Evaluation of fresh surgical breast specimens demonstrated high accuracy in discriminating breast cancer from normal tissue, highlighting its potential as a generic tracer for FGS in breast-conserving surgery and for fluorescence image-guided pathology. nih.govresearchgate.net These applications leverage the differential expression of GLUT1 between cancerous and normal tissues to provide enhanced visualization for improved surgical outcomes.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 46830365 frontiersin.orguni.luidrblab.netzenodo.org |

| Cytochalasin B | 5311281 zenodo.org |

| Cisplatin | 2767 mdpi.comfrontiersin.orgsigmaaldrich.comcaymanchem.com |

| Paclitaxel | 36314 mdpi.comfrontiersin.orgsigmaaldrich.comcaymanchem.com |

| MK-2206 | 10275030 frontiersin.org |

| Apatinib (B926) | 11634211 frontiersin.org |

| This compound-IR820 | Not explicitly found in search results, but is a conjugate of this compound. |

| This compound-CY7.5 | Not explicitly found in search results, but is a conjugate of this compound. |

| GLUT1 | Not applicable (protein) |

| GLUT3 | Not applicable (protein) |

| GLUT4 | Not applicable (protein) |

| AMPK | Not applicable (protein) |

| Cyclin E2 | Not applicable (protein) |

| Retinoblastoma protein | Not applicable (protein) |

| PKM2 | Not applicable (protein) |

| STAT3 | Not applicable (protein) |

Interactive Data Table: this compound Inhibition of Glucose Uptake and Cell Growth in Cancer Cell Lines

| Cancer Cell Line | This compound IC50 (Glucose Uptake) | This compound IC50 (Cell Proliferation) |

| A549 | ~500 nM sigmaaldrich.com | ~10 µM frontiersin.orgmedchemexpress.com |

| Hela | Not specified in detail | ~10 µM frontiersin.org |

| RKO | Not specified in detail | ~10 µM frontiersin.org |

| MCF7 | Not specified in detail | ~10 µM frontiersin.org |

| H1299 | Inhibits dose-dependently mdpi.com | Inhibits dose-dependently mdpi.com |

| MDA-MB-231 | Inhibits glucose uptake frontiersin.org | Inhibits growth synergistically with MK-2206 frontiersin.org |

| A375 (Melanoma) | Not specified in detail | 116.85 µM (48h) frontiersin.org |

| SK-MEL-28 (Melanoma) | Not specified in detail | 113.91 µM (48h) frontiersin.org |

Interactive Data Table: In Vivo Antitumor Effects of this compound

| Cancer Model | This compound Treatment | Outcome | Source |

| Human A549 lung cancer grafted on nude mice | Daily intraperitoneal injection at 10 mg/kg | >70% reduction in tumor volume | aacrjournals.orgmdpi.comwjgnet.comnih.gov |

| Orthotopic OSCC mouse model | Intravenous injection of this compound-IR820 | Specific binding to tumor areas, enabled precise FGS with no residual tumor. | nih.govresearchgate.net |

| 4T1 breast tumor-bearing mice | Intravenous injection of this compound-CY7.5 | Accumulated in tumor areas, specifically bound to breast cancer cells. | nih.govresearchgate.net |

Considerations for Translational Research and Clinical Development

Therapeutic Window and Systemic Toxicity Profiles

The therapeutic window for WZB117 is influenced by its activity against glucose transporters, particularly GLUT1, which is ubiquitously expressed in mammalian tissues mdpi.com. While targeting GLUT1 aims to exploit the increased glucose dependency of cancer cells, the widespread expression of GLUT1 poses a challenge due to the potential for systemic toxicity mdpi.com. Organs with high glucose consumption rates, such as the brain and immune system, are particularly susceptible to potential side effects from GLUT1 inhibition mdpi.com.

Preclinical studies in mice have shown that this compound treatment can lead to metabolic disorders, including hyperglycemia and lipodystrophy nih.govfrontiersin.org. These findings suggest that this compound treatment could potentially induce metabolic syndrome or insulin (B600854) resistance nih.gov. However, a preliminary safety assessment of this compound in a murine experimental model for treating cystic echinococcosis (CE) found no abnormalities in body weight and blood glucose after 28 days of treatment, with no significant changes in biological parameters related to liver toxicity frontiersin.org. This suggests that the duration of treatment may influence the observed toxicity profile frontiersin.org.

The potential for systemic toxicity is a major hurdle for therapies targeting cellular energy metabolism, including GLUT1 inhibitors like this compound aacrjournals.org. Advancements in imaging technology and localized drug delivery methods are being explored as potential strategies to minimize systemic toxicity while enhancing the efficacy of such drugs aacrjournals.org.

Potential for Off-Target Effects (e.g., Murine Lipodystrophy)

This compound exhibits inhibitory effects on multiple glucose transporter isoforms, although with differing potencies. Studies have shown that this compound inhibits insulin-regulated GLUT4 with higher potency than GLUT1 and neuronal GLUT3 nih.govscience.gov. This differential affinity, particularly the higher affinity for GLUT4 compared to GLUT1, may contribute to this compound-induced murine lipodystrophy nih.govscience.gov. Lipodystrophy involves the abnormal distribution or loss of adipose tissue, and GLUT4 plays a crucial role in glucose uptake in adipocytes (fat cells). Inhibition of GLUT4 could therefore impact glucose metabolism in adipose tissue, potentially leading to lipodystrophy.

Beyond glucose transporters, the potential for other off-target effects exists, which could contribute to observed toxicities researchgate.net. For instance, while this compound eliminates human pluripotent stem cells (hPSCs) through GLUT1 inhibition, another putative GLUT1 inhibitor, STF-31, acts through inhibiting the NAD+ salvage pathway, indicating that compounds initially thought to target GLUT1 might have alternative mechanisms of action oup.com.

Strategies for Mitigating Potential Side Effects (e.g., Ketogenic Diet in CNS-dependent contexts)

Given the potential for this compound to affect glucose uptake in various tissues, including the central nervous system (CNS), strategies to mitigate potential side effects are being considered. In contexts where CNS glucose metabolism might be compromised by GLUT1 inhibition, such as in certain neurological conditions or as a potential side effect of systemic treatment, the ketogenic diet could offer a mitigating strategy nih.gov.

The ketogenic diet is characterized by a low carbohydrate, high fat intake, which leads to the production of ketone bodies (such as beta-hydroxybutyrate) that can serve as an alternative energy source for the brain when glucose availability is limited researchgate.netmdpi.comnih.gov. This metabolic state, known as ketosis, can help maintain CNS function despite reduced glucose uptake mdpi.comnih.gov.

While the direct application of a ketogenic diet specifically to counteract this compound-induced CNS effects is an area requiring further research, the principle of providing alternative energy substrates to the brain is relevant researchgate.net. The ketogenic diet has been explored for its therapeutic potential in various neurological disorders, including epilepsy and neurodegenerative diseases, where impaired glucose metabolism can be a factor researchgate.netnih.gov.

Topical application of glucose transport inhibitors has also been explored as a strategy to avoid systemic toxicities, including neurological sequelae, hyperglycemia, and lipodystrophy, particularly in conditions affecting the skin nih.gov. This approach localizes the inhibitory effect, minimizing exposure to sensitive systemic tissues nih.gov.

Current Status in Clinical Trials

As of the available information, no clinical studies specifically investigating this compound have been conducted apexbt.com. While other GLUT inhibitors, such as resveratrol, have been explored in clinical trials for various cancers, this compound itself has not yet reached this stage of development mdpi.comresearchgate.net.

Despite the preclinical evidence demonstrating this compound's ability to inhibit glucose transport and tumor growth in animal models, the transition to clinical trials requires addressing potential issues related to systemic toxicity, off-target effects, and pharmaceutical properties like stability apexbt.comaacrjournals.orgfrontiersin.orgfrontiersin.org. Further research is needed to optimize this compound or develop more stable and selective derivatives before clinical investigation can proceed.

Q & A

Q. What experimental methods are recommended to validate WZB117’s mechanism of action as a GLUT1 inhibitor?

To confirm this compound’s GLUT1 inhibition, use:

- Glucose uptake assays : Measure intracellular glucose levels using fluorescent analogs (e.g., 2-NBDG) in cancer cell lines (e.g., A549, MCF7) treated with this compound .

- Competitive binding studies : Test reversibility by co-administering excess glucose to assess recovery of GLUT1 activity .

- Molecular docking : Validate binding to GLUT1’s exofacial site using structural models based on crystallography data .

- In vivo tumor models : Subcutaneous xenografts in mice (e.g., 10 mg/kg daily) to evaluate tumor volume reduction and glucose metabolism via PET-CT with 18F-DG .

Q. How should researchers design dose-response experiments for this compound in vitro?

- Concentration range : 0.1–100 μM, based on IC50 variability across cell lines (0.6–40 μM) .

- Duration : 48–72 hours to observe metabolic and apoptotic effects .

- Controls : Include β-hydroxybutyrate (BHB) to test rescue of glucose hypometabolism-induced cytotoxicity .

- Assays : Combine MTT (viability), EdU (proliferation), and lactate production (glycolysis) to capture multifaceted effects .

Q. What are the critical controls for interpreting this compound’s specificity toward GLUT1?

- GLUT1-overexpressing vs. GLUT1-knockdown cells : Compare glucose uptake and viability to isolate GLUT1-dependent effects .

- Off-target inhibitors : Co-treat with phloretin (another GLUT1 inhibitor) to confirm concordant results .

- Non-cancerous cells : Assess toxicity in normal fibroblasts or lymphocytes to evaluate therapeutic index .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported IC50 values for this compound?

Variations in IC50 (e.g., 0.6 μM in H1299 vs. 10 μM in SH-SY5Y ) arise from:

- Cell-specific GLUT1 expression : Quantify GLUT1 protein levels via Western blot before experimentation .

- Assay conditions : Differences in glucose media concentration or incubation time affect inhibitor efficacy .

- Metabolic plasticity : Cells with alternate fuel sources (e.g., glutamine) may exhibit reduced this compound sensitivity .

Q. What advanced techniques can elucidate this compound’s impact on signaling pathways beyond glycolysis?

- Phosphoproteomics : Identify changes in AKT/ERK or Hippo-YAP pathways post-treatment .

- RNA-seq : Analyze transcriptional shifts in stemness markers (e.g., Sox-2, Oct-4) or apoptosis regulators (e.g., BACE1, Caspase-3) .

- Metabolic flux analysis : Track carbon tracing from glucose to TCA intermediates under this compound-induced stress .

Key Finding : In gastric cancer, this compound downregulates YAP, reducing MMP-2/9 expression and metastatic potential .

Q. How does this compound synergize with other therapies, and what experimental models support this?

- Radiotherapy : this compound sensitizes tumors by depleting ATP reserves required for DNA repair .

- Ketogenic agents : BHB rescues neuronal cytotoxicity but not cancer cell death, enabling selective combinatorial regimens .

- Immunotherapy : this compound promotes T-cell memory differentiation, suggesting synergy with checkpoint inhibitors .

Q. What methodological pitfalls arise when studying this compound’s effects on non-cancer cells?

Q. How can researchers address conflicting data on this compound-induced cell death mechanisms?

- Time-course assays : Apoptosis (Caspase-3 activation) dominates at 48 hours, while ferroptosis (lipid ROS) may emerge later .

- Inhibitor panels : Use Z-VAD-FMK (apoptosis) vs. ferrostatin-1 to delineate pathways .

Q. What strategies mitigate metabolic adaptations to this compound in long-term studies?

Q. How should researchers validate this compound’s efficacy in patient-derived models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.